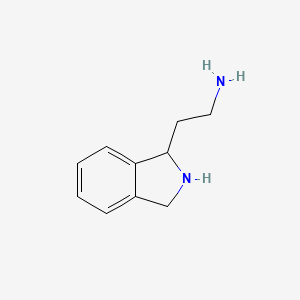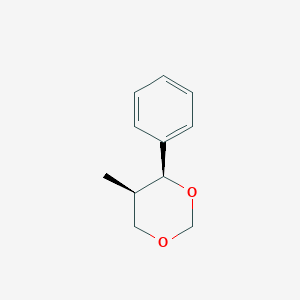![molecular formula C13H11ClF2N2O3 B13348274 2-Chloro-5-[(2,6-difluoro-3,5-dimethoxybenzyl)oxy]pyrimidine](/img/structure/B13348274.png)
2-Chloro-5-[(2,6-difluoro-3,5-dimethoxybenzyl)oxy]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-[(2,6-difluoro-3,5-dimethoxybenzyl)oxy]pyrimidine is an organic compound with the molecular formula C13H11ClF2N2O3. This compound is characterized by the presence of a pyrimidine ring substituted with a chloro group and a benzyl ether moiety containing fluorine and methoxy groups. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-[(2,6-difluoro-3,5-dimethoxybenzyl)oxy]pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,6-difluoro-3,5-dimethoxybenzyl alcohol and 2-chloropyrimidine.
Etherification: The benzyl alcohol is reacted with 2-chloropyrimidine in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) to form the desired ether linkage.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-5-[(2,6-difluoro-3,5-dimethoxybenzyl)oxy]pyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group on the pyrimidine ring can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the chloro group or to modify the benzyl ether moiety.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Oxidation: Aldehydes or carboxylic acids derived from the methoxy groups.
Reduction: Dechlorinated or modified benzyl ether derivatives.
Aplicaciones Científicas De Investigación
2-Chloro-5-[(2,6-difluoro-3,5-dimethoxybenzyl)oxy]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Chloro-5-[(2,6-difluoro-3,5-dimethoxybenzyl)oxy]pyrimidine involves its interaction with specific molecular targets. The chloro group and the benzyl ether moiety allow the compound to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. The fluorine atoms enhance the compound’s stability and bioavailability, making it a valuable tool in drug discovery and development.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-5-[(2,6-difluorobenzyl)oxy]pyrimidine
- 2-Chloro-5-[(3,5-dimethoxybenzyl)oxy]pyrimidine
- 2-Chloro-5-[(2,6-difluoro-3-methoxybenzyl)oxy]pyrimidine
Uniqueness
2-Chloro-5-[(2,6-difluoro-3,5-dimethoxybenzyl)oxy]pyrimidine is unique due to the combination of its chloro, difluoro, and dimethoxy substituents. This unique structure imparts specific chemical and biological properties, making it distinct from other similar compounds. The presence of both electron-withdrawing (fluorine) and electron-donating (methoxy) groups allows for fine-tuning of its reactivity and interactions with biological targets.
Propiedades
Fórmula molecular |
C13H11ClF2N2O3 |
|---|---|
Peso molecular |
316.69 g/mol |
Nombre IUPAC |
2-chloro-5-[(2,6-difluoro-3,5-dimethoxyphenyl)methoxy]pyrimidine |
InChI |
InChI=1S/C13H11ClF2N2O3/c1-19-9-3-10(20-2)12(16)8(11(9)15)6-21-7-4-17-13(14)18-5-7/h3-5H,6H2,1-2H3 |
Clave InChI |
MPEDHDUVHOZARG-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C(=C1F)COC2=CN=C(N=C2)Cl)F)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


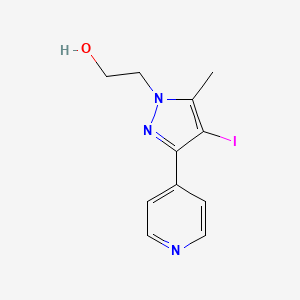
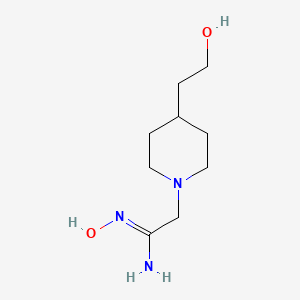
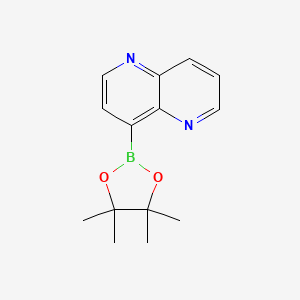
![(1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine](/img/structure/B13348206.png)
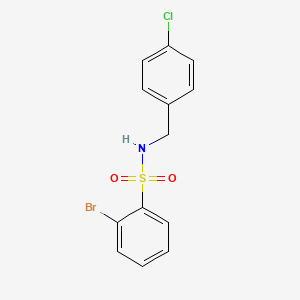
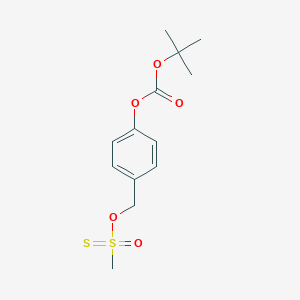
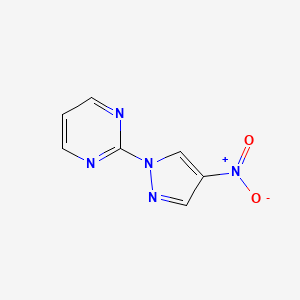
![5-amino-1-(3-chlorophenyl)-3a,7a-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13348220.png)
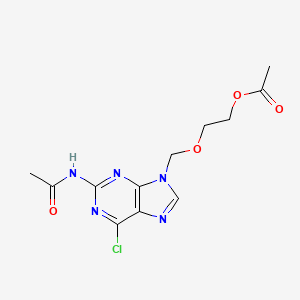
![3-Methyl-[1,4'-bipiperidin]-4-ol](/img/structure/B13348229.png)

